molecular formula C24H22N2O4 B2778844 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-2-yl)methyl]propanoic acid CAS No. 1822857-88-4

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-2-yl)methyl]propanoic acid

Cat. No.: B2778844
CAS No.: 1822857-88-4
M. Wt: 402.45
InChI Key: NEUYGVQCMBHNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid is a compound that has garnered attention in the fields of chemistry and biochemistry This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyridine ring, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino acid with the Fmoc group, followed by coupling with a pyridine derivative. The reaction conditions often include the use of coupling agents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group makes it particularly useful in solid-phase peptide synthesis, where it serves as a protecting group for amino acids .

Biology

In biological research, this compound is employed in the study of protein-protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool for probing biological systems .

Medicine

Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid involves its interaction with specific molecular targets. The Fmoc group can form stable interactions with proteins, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)16(13-17-7-5-6-12-25-17)14-26-24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,16,22H,13-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUYGVQCMBHNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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